7-Hydroxyquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic compound characterized by a fused benzene and pyridine ring. This compound features a hydroxyl group at the seventh position and a carboxylic acid group at the sixth position of the quinoline ring. It is primarily recognized for its diverse applications in chemistry, biology, and medicine.
7-Hydroxyquinoline-6-carboxylic acid can be sourced from various chemical suppliers and is often synthesized in laboratory settings due to its importance in research and industrial applications.
The synthesis of 7-hydroxyquinoline-6-carboxylic acid can be achieved through several methods:
For example, one synthetic route may involve:
The molecular formula of 7-hydroxyquinoline-6-carboxylic acid is , with a molecular weight of 189.17 g/mol. The structural representation includes:
This structure allows for various functional interactions that are crucial for its biological activity.
7-Hydroxyquinoline-6-carboxylic acid can undergo several significant chemical reactions:
Common reagents used include:
The mechanism of action for 7-hydroxyquinoline-6-carboxylic acid involves its interaction with biological targets such as enzymes and receptors:
Data from studies indicate that these interactions lead to significant biological effects, including antimicrobial and anticancer activities .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 189.17 g/mol |
Melting Point | Approximately 200 °C |
pKa | Approximately 4.5 |
These properties influence its behavior in chemical reactions and biological systems.
7-Hydroxyquinoline-6-carboxylic acid has several scientific uses:
The compound 7-Hydroxyquinoline-6-carboxylic acid is systematically named under IUPAC rules as 7-hydroxyquinoline-6-carboxylic acid, reflecting the hydroxyl group at position 7 and the carboxylic acid moiety at position 6 on the quinoline scaffold. Its CAS Registry Number is 1227608-04-9, a unique identifier essential for unambiguous chemical tracking [1] [3] [7].
Structurally, the molecule integrates a bicyclic quinoline core with functional groups capable of hydrogen bonding and resonance. This is captured in several SMILES notations:
O=C(C1=C(O)C=C2N=CC=CC2=C1)O
(canonical form) [1] C1=CNC2=CC(=O)C(=CC2=C1)C(=O)O
(tautomeric representation) [3]The variations in SMILES strings reflect the compound’s tautomeric flexibility, a theme elaborated in later sections. Table 1: Key Identifiers of 7-Hydroxyquinoline-6-carboxylic Acid
Property | Value |
---|---|
IUPAC Name | 7-Hydroxyquinoline-6-carboxylic acid |
CAS No. | 1227608-04-9 |
Molecular Formula | C₁₀H₇NO₃ |
Canonical SMILES | OC₁=C(O)C₂=NC=CC=C₂C=C₁C(=O)O |
The molecular formula C₁₀H₇NO₃ corresponds to a molecular weight of 189.17 g/mol [1] [3] [5]. Key physicochemical parameters include:
UWGJHRHQCPLUEJ-UHFFFAOYSA-N
[3] InChI=1S/C10H7NO3/c12-9-5-8-6(2-1-3-11-8)4-7(9)10(13)14/h1-5,11H,(H,13,14)
[3] Boiling and melting points are not extensively documented in the literature, suggesting thermal instability or decomposition upon heating [2] [5].
Tautomerism dominates the reactivity and spectral behavior of hydroxyquinoline carboxylic acids. For 7-hydroxyquinoline-6-carboxylic acid, this manifests as equilibria involving prototropic shifts and zwitterion formation:
Solid-State vs. Solution Dynamics
Solvent-Mediated Tautomerism
Water induces unique tautomeric behavior:
Biological Implications
Tautomeric equilibria influence bioactivity:
Table 2: Tautomeric Forms of 7-Hydroxyquinoline-6-Carboxylic Acid
State | Dominant Tautomer | Key Features |
---|---|---|
Solid | Zwitterion | Stabilized by crystal lattice; confirmed by NMR |
DMSO Solution | Neutral ⇌ Zwitterion equilibrium | Rapid exchange blurs NMR signals |
Aqueous Solution | Water-bridged zwitterion | 3H₂O cluster enables proton relay; unique fluorescence |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7